molecular formula C20H39O5P B14272665 Phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol CAS No. 138705-06-3

Phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol

Katalognummer: B14272665
CAS-Nummer: 138705-06-3
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: MWGWJCCBUAPBIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol typically involves the use of organic synthesis techniques. One common method involves the reaction of geraniol with linalool under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol include:

Uniqueness

This compound is unique due to its specific molecular structure and the presence of multiple double bonds, which contribute to its distinct chemical properties and reactivity. Its applications in various fields, such as chemistry, biology, and industry, further highlight its uniqueness compared to similar compounds .

Eigenschaften

CAS-Nummer

138705-06-3

Molekularformel

C20H39O5P

Molekulargewicht

390.5 g/mol

IUPAC-Name

phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol

InChI

InChI=1S/C20H36O.H3O4P/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21;1-5(2,3)4/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3;(H3,1,2,3,4)

InChI-Schlüssel

MWGWJCCBUAPBIP-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.